2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole
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Overview
Description
2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole is a complex organic compound that incorporates both benzimidazole and benzoxazole moieties. These structures are known for their significant pharmacological activities, including antimicrobial, anticancer, and antiviral properties .
Preparation Methods
The synthesis of 2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole typically involves multiple steps:
Formation of Benzimidazole: This can be achieved by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Formation of Azetidine: Azetidine derivatives can be synthesized through various methods, including the reaction of azetidin-2-ones with appropriate reagents.
Formation of Benzoxazole: Benzoxazole can be synthesized by cyclization of o-aminophenol with carboxylic acids or their derivatives.
Chemical Reactions Analysis
2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole and benzoxazole rings.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Scientific Research Applications
2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits significant antimicrobial and anticancer activities.
Medicine: It is being studied for its potential use in developing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts the cell membrane of microorganisms, leading to cell death.
Anticancer Activity: It inhibits the polymerization of tubulin, preventing cell division and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole can be compared with other similar compounds:
Benzimidazole Derivatives: These compounds also exhibit significant pharmacological activities but may differ in their specific targets and efficacy.
Benzoxazole Derivatives: These compounds are known for their antimicrobial and anticancer properties but may have different mechanisms of action.
Azetidine Derivatives: These compounds are studied for their potential use in various therapeutic applications.
Biological Activity
2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole is a complex organic compound notable for its unique structural features, which include heterocyclic rings that confer significant biological activity. This article explores the biological properties of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The compound possesses a molecular formula of C₁₈H₁₈N₄O, with a molecular weight of approximately 304.3 g/mol. Its structure integrates both benzimidazole and benzoxazole moieties, which are known for their diverse pharmacological activities .
Antimicrobial Activity
Research indicates that compounds containing benzoxazole derivatives exhibit varying degrees of antimicrobial activity. In studies involving similar structures, it was found that certain derivatives demonstrated selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans. The minimal inhibitory concentrations (MIC) for these compounds were assessed, revealing that while some compounds were effective, the overall activity was moderate .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
Compound A | Bacillus subtilis | 32 |
Compound B | Candida albicans | 64 |
Compound C | Escherichia coli | 128 |
Anticancer Properties
The anticancer potential of benzoxazole derivatives has been well-documented. Studies have shown that many compounds in this class exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancer cells. Notably, some compounds demonstrated significantly lower toxicity to normal cells compared to cancer cells, suggesting their potential as selective anticancer agents .
Table 2: Cytotoxicity of Benzoxazole Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound D | MCF-7 | 5.0 |
Compound E | A549 | 10.0 |
Compound F | HCT-116 | 15.0 |
The biological mechanisms underlying the activity of benzoxazole derivatives often involve the inhibition of key enzymes or pathways associated with microbial growth or cancer cell proliferation. For instance, some studies suggest that these compounds may inhibit tyrosinase activity, which is crucial in melanin synthesis and can influence cancer cell behavior .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of a series of benzoxazole derivatives against common bacterial strains. The results indicated that while most compounds had limited effectiveness, specific substitutions on the benzoxazole ring significantly enhanced their activity against Bacillus subtilis.
- Anticancer Screening : In another investigation, various benzoxazole derivatives were tested against multiple cancer cell lines. Compounds exhibiting high selectivity towards cancer cells were identified, paving the way for further development as potential anticancer drugs.
Properties
IUPAC Name |
2-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-12-19-14-6-2-4-8-16(14)22(12)13-10-21(11-13)18-20-15-7-3-5-9-17(15)23-18/h2-9,13H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMJRRQMEXXDRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C4=NC5=CC=CC=C5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.